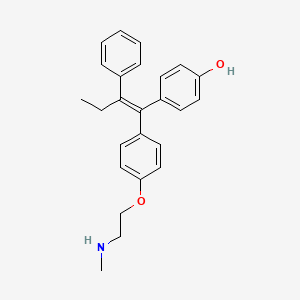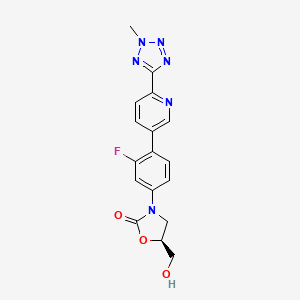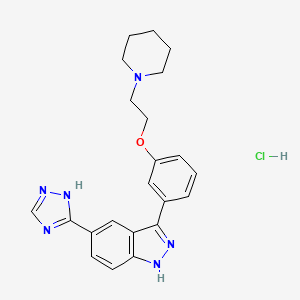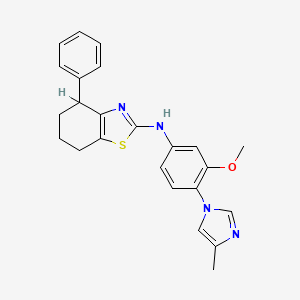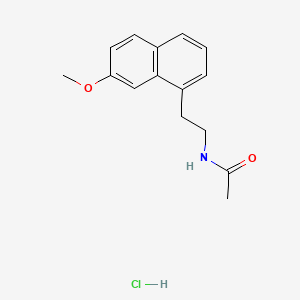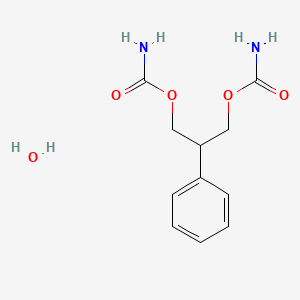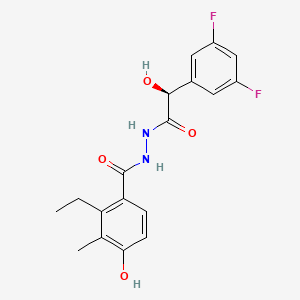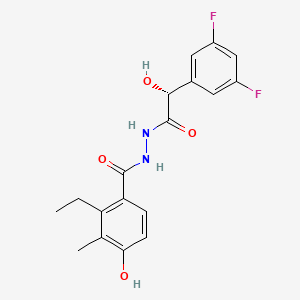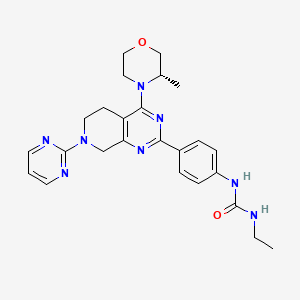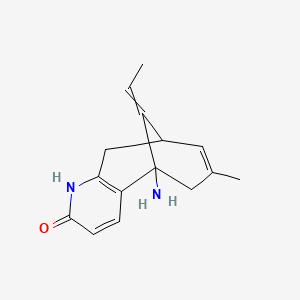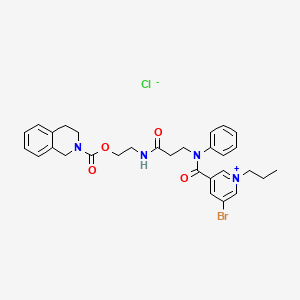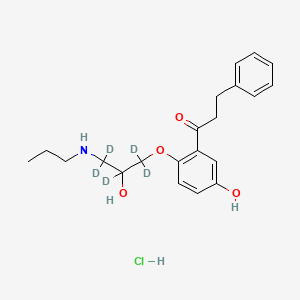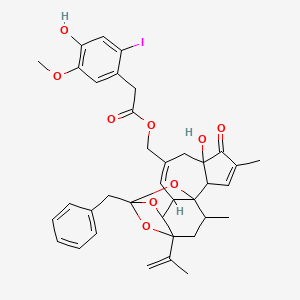
6'-Iodoresiniferatoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . It is derived from resiniferatoxin (RTX) and belongs to the daphnane family of molecules . The substance is soluble in DMSO and in ethanol .
Synthesis Analysis
I-RTX can be prepared from RTX by electrophilic aromatic substitution . Iodide substitutes the 5-position .Molecular Structure Analysis
The molecular weight of I-RTX is 754.6 . Iodination of RTX at the 5-position changes the toxin from a TRPV1-receptor agonist into a TRPV1-receptor antagonist, with only a little lower affinity for TRPV1 than RTX .Chemical Reactions Analysis
Binding of I-RTX is dependent upon temperature and pH value, as has been shown in research with HEK 293 cells expressing TRPV1 . The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .Physical And Chemical Properties Analysis
I-RTX is an amorphous semi-solid . It is colorless to white and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Application in Investigating Respiratory Responses to Irritants : A study found that the TRPV1 antagonist iodoresiniferatoxin did not affect responses to various airborne irritants in mice, suggesting that the TRPV1 receptor does not play a major role in the stimulation of nasal trigeminal central reflex responses by these irritant air pollutants in the C57Bl/6J mouse (Symanowicz, Gianutsos, & Morris, 2004).
Role in Sensing Tissue Ischemia : Research indicates that the VR1 on cardiac sensory nerve may function as a molecular sensor to detect tissue ischemia and activate cardiac nociceptors. The use of iodoresiniferatoxin, a specific VR1 antagonist, attenuated the firing activity of cardiac afferents caused by myocardial ischemia (Pan & Chen, 2004).
Synthesis of Iodoresiniferatoxin : A study presented a convenient synthesis method for 5'-iodoresiniferatoxin, overcoming the problems involved in the direct iodination of either resiniferatoxin or homovanillic acid (Ech-chahad, Bouyazza, & Appendino, 2006).
Acupuncture and Sensory Afferents : Research on manual acupuncture and electroacupuncture showed that the local administration of iodoresiniferatoxin, a selective TRPV1 receptor antagonist, significantly attenuated manual acupuncture-evoked single-unit activity in the median nerve. This suggests a role of TRPV1 receptors in the activation of sensory afferents by manual acupuncture (Guo, Fu, Su, & Longhurst, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCVPTZKLXSKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39IO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

